3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea

Description

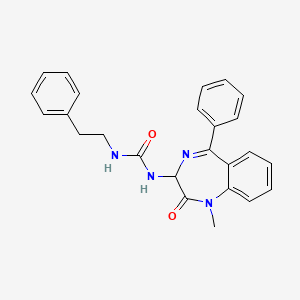

This compound belongs to the 1,4-benzodiazepine urea class, characterized by a seven-membered diazepine ring fused to a benzene ring. The urea moiety at the C3 position and the 2-phenylethyl substituent distinguish it from other benzodiazepine derivatives.

Properties

IUPAC Name |

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2/c1-29-21-15-9-8-14-20(21)22(19-12-6-3-7-13-19)27-23(24(29)30)28-25(31)26-17-16-18-10-4-2-5-11-18/h2-15,23H,16-17H2,1H3,(H2,26,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANKPFFURFNGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea” typically involves multiple steps, starting from simpler organic molecules. The process may include:

Formation of the benzodiazepine core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the urea group: This step involves the reaction of the benzodiazepine intermediate with an isocyanate or a similar reagent to form the urea linkage.

Final modifications: Additional steps may be required to introduce specific substituents or to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form new products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could result in an alcohol or an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be used to study the effects of benzodiazepines on cellular processes or to develop new therapeutic agents.

Medicine

Medically, this compound could be investigated for its potential use in treating conditions such as anxiety, insomnia, or seizures.

Industry

In industry, it might find applications in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea” would likely involve interaction with specific molecular targets, such as GABA receptors in the brain. This interaction could modulate neurotransmitter activity, leading to its psychoactive effects. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea (L-365,260)

- Structure : Replaces the 2-phenylethyl group with a 3-methylphenyl urea substituent.

- Activity : Potent gastrin/CCK-B receptor antagonist with oral bioavailability. Used in studies targeting gastrointestinal disorders .

- Physicochemical Properties : Molecular weight 417.5 g/mol (calculated). Higher polarity due to the methylphenyl group compared to the 2-phenylethyl variant.

- Synthesis : Derived from amine intermediates reacted with aryl isocyanates, a common method for urea-linked benzodiazepines .

(R)-1-(3-Iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea

- Structure : Features a 3-iodophenyl group, introducing halogen-based steric and electronic effects.

- Activity : Radioiodinated derivatives (e.g., compound 7 in ) are used for receptor imaging. The iodine atom enhances binding specificity for structural studies .

- Physicochemical Properties : Molecular weight 533.05 g/mol (observed via MS). Iodine increases molecular weight and may reduce solubility .

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea

Netazepide (YF476)

- Structure : Contains a pyridyl group at C5 and a pivaloylmethyl group, differing significantly in substituent bulk.

- Activity : Clinically validated gastrin receptor antagonist; reduces tumor biomarkers in neuroendocrine tumors. Highlights the impact of C5 substituents on receptor selectivity .

- Synthesis : Involves chiral resolution for the (R)-enantiomer, critical for activity .

Cinazepam

- Structure: 4-oxy-butanoyl acid derivative with bromo and chlorophenyl groups.

- Activity: Sedative-hypnotic effects via GABA modulation, unlike urea-based analogs targeting peptide receptors. Demonstrates core benzodiazepine versatility .

Critical Analysis of Substituent Effects

- Urea Linkage : Essential for hydrogen bonding with target receptors (e.g., CCK-B). Modifications here (e.g., iodophenyl) can enhance binding specificity .

- C5 Substituents : A phenyl group (target compound) vs. pyridyl (Netazepide) alters receptor selectivity. Pyridyl enhances affinity for gastrin receptors .

- C3 Modifications : Bulky groups (e.g., 2-phenylethyl) may improve lipophilicity and blood-brain barrier penetration, whereas polar groups (e.g., nitro) affect solubility .

Biological Activity

The compound 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea is a member of the benzodiazepine family, characterized by its unique structure that combines a benzodiazepine moiety with a urea functional group. This compound has garnered attention for its potential biological activities, particularly as a selective antagonist of specific receptors and its implications in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 392.46 g/mol. The structure features a benzodiazepine core with phenyl and urea substituents that may influence its biological activity.

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity to the gastrin/cholecystokinin (CCK)-B receptors . A comparative study highlighted that the Ki value for this compound was approximately 0.068 nM , indicating a high level of potency in receptor binding relative to other known antagonists such as L-365,260 and Cl-988, which had higher Ki values of 0.11 nM and 6.3 nM respectively .

Pharmacological Effects

In vivo studies demonstrated that the compound effectively inhibited gastric acid secretion induced by pentagastrin in anesthetized rats, with an effective dose (ED50) of 0.0078 µmol/kg . This suggests its potential utility in treating conditions related to excessive gastric acid production, such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Cytotoxicity and Antiproliferative Activity

Further investigations into the cytotoxic properties of this compound revealed its effectiveness against various cancer cell lines. The antiproliferative activity was assessed using standard cell viability assays. Notably, compounds structurally related to the benzodiazepine scaffold have shown promising results in inhibiting tumor growth in preclinical models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key features necessary for enhancing biological activity:

- Substituent Variability: Modifications on the benzodiazepine ring and urea moiety significantly impact receptor affinity and biological efficacy.

- Hydrophobic Interactions: The presence of phenyl groups enhances hydrophobic interactions with the receptor binding site, contributing to increased potency.

Case Studies

A notable case involved the evaluation of this compound's effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that compounds with similar structural features exhibited IC50 values ranging from 5.94 µM to 140 nM , demonstrating varying degrees of effectiveness against different cancer types .

Comparative Analysis

The following table summarizes key biological activities and properties of this compound compared to related compounds:

| Compound Name | Ki Value (nM) | ED50 (µmol/kg) | IC50 (µM) | Target |

|---|---|---|---|---|

| This Compound | 0.068 | 0.0078 | 5.94 | CCK-B Receptor |

| L-365,260 | 0.11 | N/A | 19 | CCK-B Receptor |

| Cl-988 | 6.3 | N/A | N/A | CCK-B Receptor |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Step 1 : Start with precursors such as substituted benzodiazepine cores and phenylalkylurea derivatives. Use coupling reactions (e.g., urea bond formation via carbodiimide-mediated activation) .

- Step 2 : Optimize solvent systems (e.g., DMF or THF) and temperature (reflux at 80–100°C) to enhance reaction efficiency. Catalysts like DMAP may improve acylation kinetics .

- Step 3 : Purify crude products via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity. Monitor impurities using HPLC .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water with 0.1% TFA) and UV detection at 254 nm. Impurity thresholds should align with pharmacopeial standards (≤0.5% individual impurities, ≤2.0% total) .

- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm the urea linkage (δ 6.5–7.5 ppm for NH groups) and benzodiazepine core (δ 2.1–2.3 ppm for methyl groups) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) and rule out adducts .

Q. How can solubility and stability be assessed for in vitro pharmacological studies?

- Methodological Answer :

- Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol using nephelometry or UV-Vis spectroscopy. For low solubility, consider salt formation (e.g., hydrochloride salts) or co-solvent systems .

- Stability Profiling : Incubate the compound at 25°C/60% RH and 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS and compare with stability guidelines .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR/X-ray) during structural confirmation be resolved?

- Methodological Answer :

- Cross-Validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR (e.g., NOESY for spatial proximity of protons). Computational modeling (DFT or MD simulations) can reconcile differences in torsion angles .

- Polymorph Screening : Use solvent-drop grinding or temperature cycling to isolate crystalline forms. Compare PXRD patterns and DSC profiles to identify dominant polymorphs .

Q. What experimental designs are effective for investigating the compound’s interaction with benzodiazepine receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-flumazenil as a competitive ligand in cortical membrane preparations. Include positive controls (e.g., diazepam) and calculate IC₅₀ values via nonlinear regression .

- Functional Assays : Employ FLIPR-based calcium flux assays in GABAₐ receptor-transfected HEK293 cells. Pre-incubate cells with the compound (1 nM–10 µM) and measure potentiation/inhibition of GABA-induced responses .

Q. How should researchers address contradictions in bioactivity data across different cell lines or animal models?

- Methodological Answer :

- Dose-Response Reproducibility : Validate results in ≥3 independent experiments using standardized protocols (e.g., CLP electives for chemical biology methods) .

- Species-Specific Factors : Compare receptor subtype expression (e.g., α1 vs. α5 subunits in GABAₐ receptors) via qPCR/Western blot. Use knockout models to isolate target contributions .

- Data Normalization : Apply statistical frameworks (e.g., ANCOVA) to adjust for batch effects or inter-model variability .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce logP. Use in silico tools (e.g., SwissADME) to predict BBB permeability .

- Prodrug Approaches : Synthesize ester or carbamate prodrugs to enhance oral bioavailability. Hydrolyze in plasma and quantify parent compound via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.